7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-16-13-24(14-17(2)28-16)10-11-26-19-8-9-20-22(12-19)27-15-21(23(20)25)18-6-4-3-5-7-18/h3-9,12,15-17H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGDXBOJTVZVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2,6-Dimethylmorpholino Group: The final step involves the nucleophilic substitution reaction of the chromen-4-one derivative with 2,6-dimethylmorpholine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethoxy Bridge
The 2-(2,6-dimethylmorpholino)ethoxy side chain undergoes nucleophilic substitution under basic conditions. This is critical for modifying the compound’s pharmacological properties.
Key Findings:
-
Reagents/Conditions:
| Substrate | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| Bromoethoxy-chromenone | Morpholine derivatives | 2-(2,6-Dimethylmorpholino)ethoxy adduct | 70–90% |
Reduction of the Chromenone Core
The 4-oxo group in the chromenone ring can be reduced to a hydroxyl or methylene group under specific conditions.
Experimental Data:
-
Reduction with SnCl₂:
Acid/Base-Mediated Reactions
The morpholine nitrogen participates in acid-catalyzed reactions, while the chromenone core reacts under basic conditions.
Observations:
-
Acidic Hydrolysis:
-
The morpholine ring resists hydrolysis at neutral pH but opens under strong acids (e.g., HCl) to form amino alcohols.
-
-
Base-Induced Degradation:
-
Prolonged exposure to NaOH (>1M) cleaves the chromenone ring, forming phenolic byproducts.
-
Electrophilic Aromatic Substitution
The phenyl group at position 3 undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing effects from the chromenone core.
Example Reaction:
-
Nitration:
-
HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring, confirmed by NMR shifts (δ 8.2–8.5 ppm for aromatic protons).
-
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-(4-Nitrophenyl)-chromenone | 45% |
Thermal Stability and Side Reactions
The compound exhibits notable thermal stability, but decomposition occurs under extreme conditions.
Thermal Analysis:
-
TGA Data:
-
Decomposition begins at 220°C, with a mass loss of 5% by 250°C.
-
-
Side Reactions at High Temperatures:
Oxidative Reactions
The chromenone core is resistant to mild oxidants but reacts with strong oxidizing agents.
Case Study:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of chromen-4-one exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. A study demonstrated that modifications in the chromenone structure could enhance its cytotoxicity against cancer cells, suggesting potential for development as an anticancer agent .
2. Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects, particularly through the inhibition of tumor necrosis factor-alpha (TNF-α). In a comparative study, the compound exhibited lower IC50 values than other known inhibitors, indicating stronger anti-inflammatory potential . This property is crucial for developing treatments for chronic inflammatory diseases.
3. Enzyme Inhibition
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one has been explored as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been tested against kinases and phosphatases, showing effective inhibition which could lead to therapeutic applications in metabolic disorders .
Biochemical Applications
1. Interaction with Biological Targets
The compound's morpholino group enhances its binding affinity to specific biological targets, making it a candidate for drug design aimed at modulating protein functions. This includes potential applications in targeting kinases involved in cancer progression .
2. Drug Delivery Systems
Due to its unique structure, the compound can be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance bioavailability and targeted delivery of therapeutic agents .
Material Science Applications
1. Fluorescent Probes
The chromenone structure is known for its fluorescent properties, making it suitable for use as a fluorescent probe in biochemical assays. Its application in imaging techniques can aid in visualizing biological processes at the cellular level .
2. Photovoltaic Materials
Recent studies have also investigated the use of chromenone derivatives in organic photovoltaic devices due to their ability to absorb light effectively and convert it into electrical energy . This application highlights the versatility of this compound beyond traditional medicinal uses.
Case Study 1: Anticancer Activity
A study conducted by researchers at a leading university evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In another study published in a peer-reviewed journal, the anti-inflammatory effects were attributed to the modulation of cytokine release from macrophages. The compound was shown to reduce TNF-α levels effectively, highlighting its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Research Findings and Implications
- Anti-Amyloid Activity: Neobavaisoflavone’s prenyl group enhances hydrophobic interactions with Aβ42, but the target compound’s morpholinoethoxy group could offer alternative binding modes, warranting dynamic simulation studies .
- Antioxidant Potential: The hydroxyl-rich compound in may exhibit stronger free-radical scavenging activity, whereas the target compound’s tertiary amine could stabilize radical intermediates.
Biological Activity
7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The presence of the morpholino group and phenyl group enhances its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| IUPAC Name | 7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-phenylchromen-4-one |
| Molecular Formula | C23H25NO4 |
| Molecular Weight | 393.45 g/mol |
| CAS Number | 903866-67-1 |
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound can inhibit or activate specific enzymes that play crucial roles in various biological processes.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and inflammation.
- Gene Expression Alteration : The compound can affect the expression of genes involved in apoptosis and cell proliferation.
Antioxidant Activity
Research indicates that chromen-4-one derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases. Studies have shown that similar compounds can effectively reduce oxidative damage in cellular models.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests its potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. It has been shown to interfere with cell cycle progression and promote cell death in various cancer cell lines.
Case Studies and Research Findings
-
Antifungal Activity Study :
A study evaluated the antifungal properties of related chromen-4-one derivatives against Candida albicans. The results indicated that certain derivatives exhibited potent antifungal activity comparable to standard antifungal agents like clotrimazole .Compound Zone of Inhibition (mm) Clotrimazole 25 Terbinafine 22 Chromen Derivative 20 -
Antioxidant Evaluation :
Another study assessed the antioxidant capacity using the DPPH radical scavenging assay. The results demonstrated that the compound significantly reduced DPPH radical levels, indicating strong antioxidant potential . -
Mechanistic Insights :
Research on similar chromenyl compounds has elucidated their mechanisms involving modulation of oxidative stress pathways and apoptosis induction in cancer cells . These findings provide a framework for understanding how this compound may function biologically.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one?
- The synthesis typically involves nucleophilic substitution reactions. For example, the morpholinoethoxy side chain can be introduced by reacting a 7-hydroxy-chromenone precursor with 2-(2,6-dimethylmorpholino)ethyl bromide in the presence of a base like K₂CO₃ in DMF under reflux . The chromenone core is often synthesized via condensation of phloroglucinol derivatives with β-keto esters under acidic or basic conditions, followed by cyclization . Purity is ensured using HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR and LCMS .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) is essential for confirming substituent positions and stereochemistry. LCMS verifies molecular weight (e.g., observed [M+H]⁺ peaks) . HPLC ensures purity, particularly for detecting residual solvents or byproducts . For crystallographic studies, X-ray diffraction using software like SHELXL (for small-molecule refinement) resolves absolute configuration and packing interactions .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Initial screening involves kinase inhibition assays (e.g., ATP-binding site competition) due to the morpholino group’s known role in kinase interactions. Antimicrobial activity can be tested via broth microdilution (MIC determination) . For solubility, use DMSO stock solutions (10 mM) diluted in assay buffers. Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are critical for reliability .
Advanced Research Questions
Q. How can synthetic yields of the morpholinoethoxy side chain be optimized?
- Reaction conditions : Elevated temperatures (80–100°C) and anhydrous DMF improve nucleophilic substitution efficiency. Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide enhance alkylation rates. Protecting groups : Temporarily protecting the chromenone’s 3-phenyl group with acetyl or tert-butyldimethylsilyl (TBS) groups prevents side reactions . Post-reaction purification via silica gel chromatography or recrystallization (THF/hexane) increases yield .
Q. What strategies resolve contradictions in biological activity data across structurally similar chromenones?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., morpholino vs. piperidine groups) and assess activity trends. Purity verification : Use HPLC-MS to confirm batch consistency and rule out impurities . Crystallographic data : Compare binding modes (e.g., via SHELXL-refined structures) to identify critical interactions missed in docking models . Statistical validation : Replicate assays with independent synthetic batches to confirm reproducibility .
Q. Which computational approaches are suitable for predicting target interactions and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., PI3K or CDK2). Focus on the morpholino group’s hydrogen bonding with catalytic lysine residues . Molecular dynamics (MD) : Simulate ligand-protein stability (50–100 ns trajectories) in explicit solvent (TIP3P water) using GROMACS . MMGBSA : Calculate binding free energies to rank derivative potency. ADMET prediction : Tools like SwissADME assess logP, CYP450 inhibition, and blood-brain barrier permeability .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the morpholino group with thiomorpholine or 2,6-diazabicyclo[2.2.1]heptane to reduce oxidative metabolism. Pro-drug strategies : Introduce ester or carbamate groups at the 7-ethoxy position for controlled release. Metabolite identification : Use liver microsome assays (human/rat) with LC-MS/MS to detect Phase I/II metabolites and guide structural modifications .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor data (e.g., and are excluded per guidelines).
- Data validation : Cross-reference crystallographic (SHELX ), spectroscopic , and computational data to ensure consistency.
- Advanced techniques : For unresolved stereochemistry, employ chiral HPLC or asymmetric synthesis with Evans auxiliaries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
